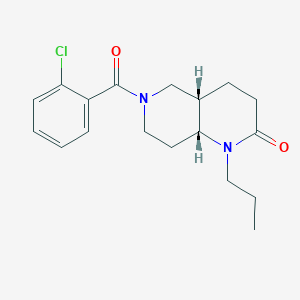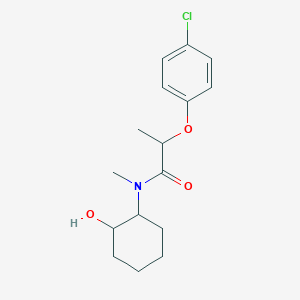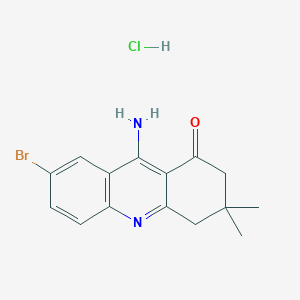
(4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one, also known as NPC-15, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NPC-15 is a member of the naphthyridinone family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
作用機序
The mechanism of action of (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit potent antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. This compound has also been shown to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
One of the primary advantages of (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one for lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been shown to enhance the efficacy of commonly used chemotherapy drugs, which may have important implications for the development of new cancer therapies. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities for use in lab experiments.
将来の方向性
There are several potential future directions for research on (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one. One area of interest is the development of new cancer therapies that incorporate this compound as a key component. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, the antimicrobial and anti-inflammatory properties of this compound may have important implications for the development of new treatments for infectious and inflammatory diseases.
合成法
The synthesis of (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one involves a multistep process that starts with the reaction of 2-chlorobenzoyl chloride with 1,5-diaminopentane to yield the intermediate 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-1,5-diazacyclooctane. This intermediate is then subjected to a series of reactions, including cyclization and reduction, to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
(4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the primary areas of research has been in the field of cancer therapy. This compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to enhance the efficacy of commonly used chemotherapy drugs, such as doxorubicin and cisplatin.
特性
IUPAC Name |
(4aS,8aR)-6-(2-chlorobenzoyl)-1-propyl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c1-2-10-21-16-9-11-20(12-13(16)7-8-17(21)22)18(23)14-5-3-4-6-15(14)19/h3-6,13,16H,2,7-12H2,1H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUZWJRRCGCPBW-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCN(CC2CCC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B5418102.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)
![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B5418129.png)
![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)

![7-(2,3-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418145.png)
![1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5418151.png)
![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)
![1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5418154.png)


![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418172.png)